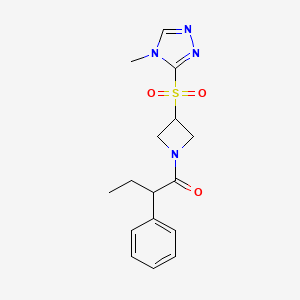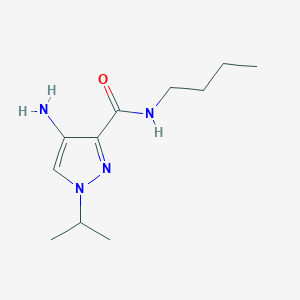
5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester is a complex organic compound characterized by its multiple iodine atoms and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester typically involves multiple steps, starting with the iodination of isophthalic acid followed by esterification. The reaction conditions include the use of strong iodinating agents and esterification catalysts under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids.
Reduction can produce alcohols or other reduced derivatives.
Substitution reactions can result in the formation of different esters or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a precursor for other iodine-containing compounds.
Biology: In biological research, it can be used as a labeling agent for biomolecules or as a contrast agent in imaging studies.
Medicine: Its iodine content makes it useful in the development of radiopharmaceuticals and diagnostic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester exerts its effects depends on its specific application. For example, in imaging studies, the iodine atoms enhance the contrast of the images. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Amino-2,4,6-triiodoisophthalic acid
5-Acetoxy-2,4,6-triiodo-isophthalic acid
Uniqueness: 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester is unique due to its specific ester groups and the presence of three iodine atoms, which confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
bis(2,3-dihydroxypropyl) 5-acetyloxy-2,4,6-triiodobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I3O10/c1-6(22)29-14-12(18)9(15(25)27-4-7(23)2-20)11(17)10(13(14)19)16(26)28-5-8(24)3-21/h7-8,20-21,23-24H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPBMZDTKFSIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1I)C(=O)OCC(CO)O)I)C(=O)OCC(CO)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2947335.png)

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)



![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)


![5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2947350.png)
